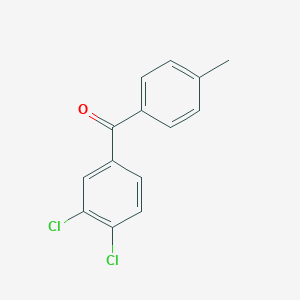

3,4-Dichloro-4'-methylbenzophenone

Descripción general

Descripción

3,4-Dichloro-4’-methylbenzophenone: is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzophenone core. This compound is widely used in various industries, including pharmaceuticals, organic synthesis, and material science, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-4’-methylbenzophenone can be synthesized through the acylation of 3,4-dichlorophenylboronic acid with p-toluoyl chloride. The reaction is typically conducted in the presence of bis-triphenylphosphine-palladium (II) chloride and potassium phosphate in toluene at 80°C .

Industrial Production Methods: Industrial production of 3,4-Dichloro-4’-methylbenzophenone often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,4-Dichloro-4’-methylbenzophenone can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3,4-Dichloro-4’-methylbenzophenone is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

4,4’-Dichlorobenzophenone: Similar in structure but lacks the methyl group.

4-Methylbenzophenone: Similar but lacks the chlorine atoms.

3,3’-Dichloro-4’-methylbenzophenone: Similar but with different positions of chlorine atoms.

Uniqueness: 3,4-Dichloro-4’-methylbenzophenone is unique due to the specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .

Actividad Biológica

3,4-Dichloro-4'-methylbenzophenone (DCMBP) is a compound of significant interest due to its various biological activities and potential applications in pharmaceuticals and materials science. This article explores the biological activity of DCMBP, including its mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

DCMBP is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group. The compound features chlorine substituents at the 3 and 4 positions and a methyl group at the para position of one of the benzene rings. This unique structure imparts specific chemical properties that influence its biological activity.

The biological activity of DCMBP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in the function of proteins and other macromolecules, affecting cellular processes such as signaling pathways and metabolic functions.

Key Mechanisms:

- Electrophilic Reactions: DCMBP can react with nucleophiles in biomolecules, leading to covalent modifications.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which may contribute to its pharmacological effects.

- Receptor Modulation: The compound may also interact with specific receptors, influencing cellular responses.

Biological Activities

Research indicates that DCMBP exhibits a range of biological activities that make it a candidate for further investigation in various fields:

- Antioxidant Activity: Studies have suggested that DCMBP possesses antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer Potential: Preliminary research indicates that DCMBP may inhibit the proliferation of cancer cells, making it a subject of interest in cancer therapy research.

- Endocrine Disruption: Some studies have raised concerns about the potential endocrine-disrupting effects of DCMBP, particularly in aquatic organisms .

Toxicity Profile

The toxicity of DCMBP has been evaluated in several studies, focusing on its effects on human health and environmental safety.

Toxicological Findings:

- In Vitro Studies: Research has shown that DCMBP can induce cytotoxicity in various cell lines at certain concentrations. The compound's mechanism may involve DNA damage or disruption of cellular functions .

- Environmental Impact: As a UV filter commonly found in sunscreens, DCMBP has been studied for its effects on marine life. It has been reported to cause adverse effects in coral species, including bleaching and mortality at specific concentrations .

Case Studies

Several case studies have highlighted the biological activity and potential risks associated with DCMBP:

- Cell Line Studies: In vitro assays demonstrated that exposure to DCMBP resulted in increased cell death in human liver cancer cell lines (HepG2) at concentrations above 50 µM.

- Aquatic Toxicology: A study assessing the impact of UV filters on coral reefs found that DCMBP contributed to significant mortality rates in coral larvae when exposed to concentrations as low as 10 µg/L.

Comparative Analysis

To better understand the unique properties of DCMBP, a comparison with related compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,4-Dichlorobenzophenone | Lacks methyl group | Moderate cytotoxicity |

| 4-Methylbenzophenone | Lacks chlorine substituents | Antioxidant properties |

| 3,4-Dichloro-4'-ethoxybenzophenone | Ethoxy group instead of methyl | Potential endocrine disruptor |

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBIHAQSYPNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374184 | |

| Record name | 3,4-Dichloro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125016-15-1 | |

| Record name | (3,4-Dichlorophenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125016-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-4'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.